3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
This compound belongs to the benzofuropyrimidinone class, characterized by a fused benzofuran-pyrimidinone scaffold. Key structural features include:
- 1,3-Benzodioxol-5-ylmethyl group: A methylene-linked benzodioxole moiety, which may enhance metabolic stability and influence lipophilicity.
- The benzofuropyrimidinone core is associated with diverse biological activities, including antimicrobial and antioxidant properties, as observed in structurally related derivatives .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorophenyl)methylsulfanyl]-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN2O4S/c26-17-5-3-4-16(10-17)13-33-25-27-22-18-6-1-2-7-19(18)32-23(22)24(29)28(25)12-15-8-9-20-21(11-15)31-14-30-20/h1-11H,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCLUEYNLUDCBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=CC=CC=C5O4)N=C3SCC6=CC(=CC=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxole ring.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable fluorobenzyl halide and a thiol derivative.
Construction of the Benzofuro[3,2-d]pyrimidinone Core: This step may involve the cyclization of an appropriate precursor, such as a 2-aminobenzofuran derivative, with a suitable carbonyl compound under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study various biochemical pathways. Its interactions with biological macromolecules can provide insights into enzyme functions and cellular processes.
Medicine
In medicinal chemistry, 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique molecular structure may impart desirable characteristics to polymers or other advanced materials.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorobenzyl)sulfanyl][1]benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations
Benzofuropyrimidinones vs. Thienopyrimidinones
The target compound’s benzofuro[3,2-d]pyrimidinone core differs from thieno[2,3-d]pyrimidinones (e.g., 3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one, ). Key distinctions include:
- Biological Target Compatibility: Thienopyrimidinones may exhibit stronger π-π stacking with hydrophobic receptor pockets, while benzofuropyrimidinones could favor hydrogen bonding due to the oxygen atom .
Tetrahydrobenzothienopyrimidinones
The compound in (3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one) features a saturated tetrahydro ring system.
Substituent Analysis
Benzodioxol vs. Simple Aromatic Groups
The 1,3-benzodioxol-5-ylmethyl group in the target compound contrasts with simpler aromatic substituents (e.g., phenyl or bromophenyl groups in ’s derivatives).
- Metabolic Stability: Benzodioxole’s methylenedioxy bridge may slow oxidative metabolism, extending half-life compared to non-bridged analogs .
Fluorinated vs. Non-Fluorinated Sulfanyl Chains
The 3-fluorobenzylsulfanyl substituent in the target compound differs from non-fluorinated analogs (e.g., benzylsulfanyl in ). Fluorination introduces:
- Enhanced Binding : Fluorine’s electronegativity may strengthen dipole interactions or block metabolic oxidation at the benzyl position.
- Improved Bioavailability : Fluorine’s small size and high lipid solubility could enhance blood-brain barrier penetration relative to bulkier groups .
Antimicrobial Activity
Benzofuropyrimidinones with halogenated substituents (e.g., bromine in ’s derivatives) exhibit moderate-to-strong antimicrobial activity.
Antioxidant Potential
Schiff base-containing benzofuropyrimidinones () show radical scavenging activity via DPPH assays. The target compound’s sulfur and benzodioxol groups may further enhance electron donation, but experimental validation is needed .
Computational Insights
AutoDock4 () simulations predict that the 3-fluorobenzylsulfanyl group in the target compound forms favorable hydrophobic interactions with enzyme active sites, while the benzodioxole moiety may stabilize binding via van der Waals contacts. Comparatively, thienopyrimidinones () exhibit lower predicted binding scores due to reduced polarity .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using fragment-based methods.
Biological Activity
The compound 3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-fluorobenzyl)sulfanyl] benzofuro[3,2-d]pyrimidin-4(3H)-one is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound is characterized by its complex structure, which integrates a benzodioxole moiety and a pyrimidinone core. The presence of the fluorobenzyl and sulfanyl groups suggests potential interactions with biological targets that could lead to significant pharmacological effects.
Antidiabetic Potential
Recent studies have indicated that benzodioxole derivatives exhibit significant antidiabetic activity. For instance, derivatives similar to the compound have shown promising results in inhibiting α-amylase, an enzyme critical in carbohydrate metabolism. In vitro assays revealed that certain benzodioxole derivatives had IC50 values ranging from 0.68 to 0.85 µM against α-amylase, indicating strong inhibitory potential .
Cytotoxicity and Cancer Activity
The compound's structure suggests it may also possess anticancer properties. Research has demonstrated that related benzodioxole compounds can exhibit selective cytotoxicity against various cancer cell lines while showing minimal toxicity towards normal cells. For example, one study reported IC50 values for certain derivatives ranging from 26 to 65 µM against cancer cell lines, suggesting a favorable safety profile .
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The inhibition of α-amylase not only aids in managing blood sugar levels but may also influence insulin signaling pathways, potentially impacting cancer progression.
- Cell Cycle Modulation : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, thereby inhibiting proliferation.
- Apoptosis Induction : Some derivatives have been found to trigger apoptotic pathways in malignant cells, leading to programmed cell death.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes and key reaction steps for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Core framework construction : Formation of the benzofuro[3,2-d]pyrimidin-4(3H)-one core via cyclization reactions.
- Functionalization : Introduction of the sulfanyl group via nucleophilic substitution (e.g., using thiols like 3-fluorobenzyl mercaptan) .
- Substituent attachment : Alkylation or coupling reactions to incorporate the 1,3-benzodioxol-5-ylmethyl group. Key intermediates can be purified using column chromatography, and yields are optimized by controlling reaction temperatures (e.g., 0–80°C) and solvent systems (e.g., THF, DCM) .
Q. Which analytical techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C-NMR : To confirm substituent positions and stereochemistry (e.g., δ 6.8–7.5 ppm for aromatic protons) .
- IR : Identification of functional groups (e.g., carbonyl stretch at ~1705 cm⁻¹) .
- Mass spectrometry : GC-MS or EI-HRMS to verify molecular weight and detect impurities (e.g., m/z 528.6 for [M+H]⁺) .
- Chromatography : HPLC or GC for purity assessment (e.g., 100% purity with 2% isomer impurities) .
Q. What solvents and reagents are commonly used in its synthesis?
- Solvents : THF, dichloromethane (DCM), and chloroform for stepwise reactions .
- Reagents : Sodium hydride (NaH) for deprotonation, ammonium acetate for buffering, and acetic acid for pH adjustment .
- Catalysts : Palladium-based catalysts for cross-coupling reactions in heterocycle formation .
Advanced Research Questions
Q. How can reaction yields and purity be optimized during synthesis?
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during sensitive steps like sulfanyl group introduction .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., hexane) improve crystallization .
- Purification strategies : Use of preparative HPLC or recrystallization to address 2% impurities (e.g., isomers detected via GC-MS) .
Q. How should researchers resolve contradictions in spectral data (e.g., HRMS discrepancies)?
- Cross-validation : Combine multiple techniques (e.g., NMR, X-ray crystallography) to confirm structural assignments .
- Isomer analysis : Employ chiral chromatography or NOE NMR experiments to distinguish between stereoisomers .
- Computational validation : Compare experimental HRMS with DFT-calculated masses to identify fragmentation pathways .
Q. What role do computational methods (e.g., DFT) play in structural analysis?
- DFT studies : Predict electronic properties, optimize geometries, and simulate NMR/IR spectra to validate experimental data .
- Docking simulations : Explore potential binding interactions in biological targets (e.g., enzymes) based on the compound’s conformation .
Q. How can multi-step synthesis be optimized for scalability?
- Stepwise monitoring : Use TLC or in-situ IR to track reaction progress and minimize byproducts .
- Catalyst screening : Test palladium/ligand systems to improve efficiency in heterocycle formation .
- Flow chemistry : Implement continuous-flow reactors for exothermic or air-sensitive steps .
Q. What are the applications of X-ray crystallography in confirming its structure?
- Single-crystal analysis : Resolve bond lengths, angles, and stereochemistry (e.g., C–S bond distance ~1.81 Å in sulfanyl derivatives) .
- Polymorph identification : Detect crystal packing variations affecting solubility or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
